molecular formula C10H11BClN3O2 B7956133 [1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid

[1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid

Cat. No.: B7956133
M. Wt: 251.48 g/mol
InChI Key: VCLAFYLWXUYNON-UHFFFAOYSA-N
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Description

[1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a chloropyridine moiety. The presence of these functional groups makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can also be performed to modify the functional groups attached to the pyrazole ring.

    Substitution Reactions:

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reactions.

    Solvents: Solvents like toluene, ethanol, or water can be used depending on the reaction conditions and desired outcomes.

Major Products

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving [1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Ligand Synthesis: Serves as a precursor for the synthesis of ligands used in coordination chemistry.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for the development of bioconjugates and probes.

Medicine

    Drug Development: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry

    Material Science: Employed in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1-(3-Chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic moiety to the palladium complex.

    Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • [2-Chloropyridin-3-yl]boronic acid
  • [4-Chloropyridin-3-yl]boronic acid
  • [3,5-Dimethylpyrazol-4-yl]boronic acid

Uniqueness

  • Functional Group Diversity : The combination of a chloropyridine moiety and a dimethylpyrazole ring attached to a boronic acid group provides unique reactivity and selectivity in various chemical reactions.
  • Versatility : Its ability to participate in multiple types of reactions, including cross-coupling, oxidation, and substitution, makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

[1-(3-chloropyridin-2-yl)-3,5-dimethylpyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BClN3O2/c1-6-9(11(16)17)7(2)15(14-6)10-8(12)4-3-5-13-10/h3-5,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLAFYLWXUYNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)C2=C(C=CC=N2)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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